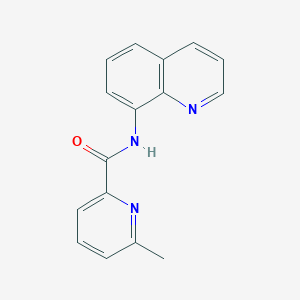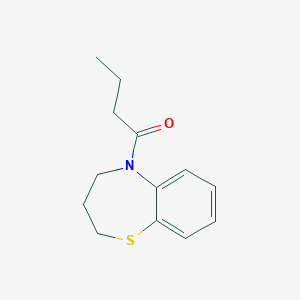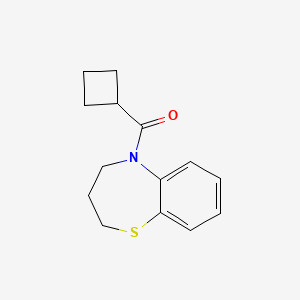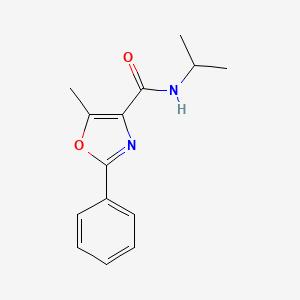![molecular formula C16H19FN2O2 B7471810 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide](/img/structure/B7471810.png)
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By inhibiting GABA transaminase, CPP-115 increases the concentration of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.
作用机制
As mentioned earlier, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide works by inhibiting the activity of GABA transaminase, which leads to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity by reducing the excitability of neurons. By enhancing GABAergic neurotransmission, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide may have anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide can increase GABA levels in the brain by up to 8-fold, leading to significant changes in neuronal activity. It has also been shown to reduce seizure activity in animal models of epilepsy and to have anxiolytic effects in models of anxiety. Additionally, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide has been found to improve cognitive function and reduce hyperactivity in animal models of Angelman syndrome.
实验室实验的优点和局限性
One advantage of using N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide in lab experiments is its high selectivity for GABA transaminase, which minimizes off-target effects. Additionally, its potency allows for the use of lower doses, reducing the risk of toxicity. However, one limitation is that N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide may not be suitable for all experimental models, as its effects may be influenced by factors such as age, sex, and genetic background.
未来方向
There are several potential future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another direction is the development of more selective GABA transaminase inhibitors with improved pharmacokinetic properties. Additionally, further studies are needed to explore the long-term effects of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide and its potential for use in clinical settings.
合成方法
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide can be synthesized using a multi-step process involving the reaction of piperidine with cyclopropanecarbonyl chloride, followed by the reaction of the resulting compound with 3-fluorobenzoyl chloride. The final product is obtained through purification and crystallization.
科学研究应用
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has also been investigated as a potential treatment for Angelman syndrome, a rare genetic disorder that affects the nervous system.
属性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-13-3-1-2-12(10-13)15(20)18-14-6-8-19(9-7-14)16(21)11-4-5-11/h1-3,10-11,14H,4-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDUYKUGGHDUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)NC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-fluorobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]-4-phenoxybenzamide](/img/structure/B7471733.png)
![2-[4-(4-Isopropylphenyl)thiazole-2-yl]guanidine](/img/structure/B7471748.png)


![4-[4-(Methylthio)benzoyl]morpholine](/img/structure/B7471779.png)

![5-[(4-Tert-butylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7471789.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonylamino]acetamide](/img/structure/B7471793.png)
![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B7471799.png)




![4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one](/img/structure/B7471833.png)